molecular formula C19H18N6O B12488192 1,2-diamino-N-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

1,2-diamino-N-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12488192
M. Wt: 346.4 g/mol
InChI Key: MQBCWDQTOBLNOT-UHFFFAOYSA-N
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Description

1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of quinoxalines Quinoxalines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2,5-dimethylaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like phosphoric acid or ammonium phosphate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

1,2-diamino-N-(2,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C19H18N6O/c1-10-7-8-11(2)14(9-10)24-19(26)15-16-18(25(21)17(15)20)23-13-6-4-3-5-12(13)22-16/h3-9H,20-21H2,1-2H3,(H,24,26)

InChI Key

MQBCWDQTOBLNOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N

Origin of Product

United States

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